molecular formula C29H20BrN3O5 B415245 N-[3-(4-bromophenoxy)-5-nitrophenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide

N-[3-(4-bromophenoxy)-5-nitrophenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B415245
M. Wt: 570.4g/mol
InChI Key: LWXHAAAOWDXJRY-UHFFFAOYSA-N
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Description

N-[3-(4-bromophenoxy)-5-nitrophenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities, and is substituted with bromophenoxy, nitrophenyl, and methoxyphenyl groups, enhancing its chemical reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromophenoxy)-5-nitrophenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of Substituents: The bromophenoxy, nitrophenyl, and methoxyphenyl groups are introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide and are carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the substituted quinoline with an appropriate amine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromophenoxy)-5-nitrophenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form a phenol derivative.

    Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using Pd/C and hydrogen gas or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiolate (KSCN) in polar aprotic solvents.

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(4-bromophenoxy)-5-nitrophenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, leading to the disruption of cell division and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-[3-(4-bromophenoxy)-5-nitrophenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinacrine: Another antimalarial with distinct substituents on the quinoline ring.

    Camptothecin: A natural product with a quinoline-based structure, known for its anticancer properties.

The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical reactivity and potential biological activity.

Properties

Molecular Formula

C29H20BrN3O5

Molecular Weight

570.4g/mol

IUPAC Name

N-[3-(4-bromophenoxy)-5-nitrophenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C29H20BrN3O5/c1-37-22-10-6-18(7-11-22)28-17-26(25-4-2-3-5-27(25)32-28)29(34)31-20-14-21(33(35)36)16-24(15-20)38-23-12-8-19(30)9-13-23/h2-17H,1H3,(H,31,34)

InChI Key

LWXHAAAOWDXJRY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC(=C4)OC5=CC=C(C=C5)Br)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC(=C4)OC5=CC=C(C=C5)Br)[N+](=O)[O-]

Origin of Product

United States

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